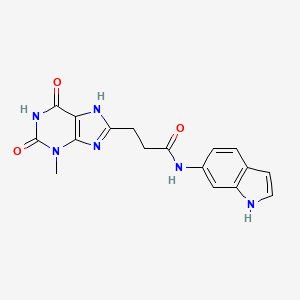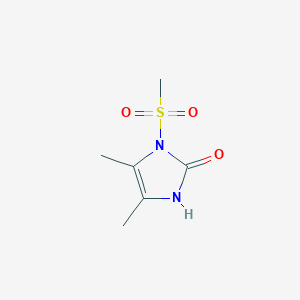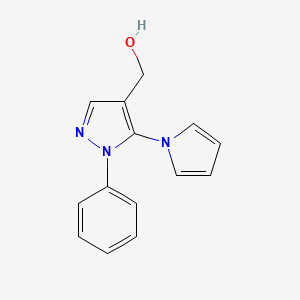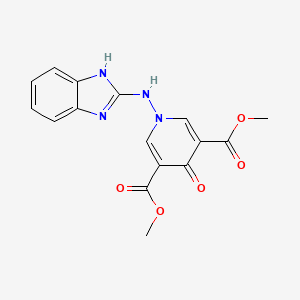
N-(1H-indol-6-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:
- The indole moiety (1H-indol-6-yl) is a fused bicyclic aromatic ring system, commonly found in natural products and pharmaceuticals.
- The purine portion (3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)) is derived from adenine, a key component of DNA and RNA.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Enzymatic Synthesis:
- Large-scale production often involves chemical synthesis using optimized conditions.
- Precursor availability, yield, and cost-effectiveness influence industrial methods.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify the indole or purine moieties.
Reduction: Reduction of the carbonyl groups may yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions.
Common Reagents: Examples include strong acids, bases, and transition metal catalysts.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Compound X has diverse applications:
Chemical Biology:
Mechanism of Action
Targets: Compound X likely interacts with specific proteins or nucleic acids.
Pathways: It may affect cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- Compound X’s uniqueness lies in its hybrid structure.
Similar Compounds:
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanamide |
InChI |
InChI=1S/C17H16N6O3/c1-23-15-14(16(25)22-17(23)26)20-12(21-15)4-5-13(24)19-10-3-2-9-6-7-18-11(9)8-10/h2-3,6-8,18H,4-5H2,1H3,(H,19,24)(H,20,21)(H,22,25,26) |
InChI Key |
ZBXIPNISQAETPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10867992.png)
![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B10867997.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)

![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
![3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868012.png)
![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-](/img/structure/B10868020.png)
![7-{4-[(1,3-Benzodioxol-5-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10868032.png)
![4-(4-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868035.png)
![6-chloro-4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10868037.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10868042.png)


